

Thermodynamic Properties of 1,3-Octadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Octadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,3-octadiene**, a volatile organic compound with applications in chemical synthesis and potential implications in flavor chemistry and biological systems. This document summarizes key quantitative data, outlines the methodologies for their estimation, and presents relevant chemical and potential biological pathways in a structured format to support research and development activities.

Core Thermodynamic Properties

The thermodynamic properties of **1,3-octadiene** are crucial for understanding its behavior in chemical reactions, designing synthesis routes, and predicting its environmental fate and potential biological interactions. The following tables summarize the key thermodynamic data available for **1,3-octadiene**, primarily derived from computational estimation methods.

Table 1: Key Thermodynamic Properties of 1,3-Octadiene

| Property | Value | Unit | Method |
|---|---------------|----------------------|----------------|
| Standard Enthalpy of Formation (Gas) | 34.20[1][2] | kJ/mol | Joback Method |
| Standard Gibbs Free Energy of Formation (Gas) | 184.54[1][2] | kJ/mol | Joback Method |
| Enthalpy of Fusion | 15.40[1] | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 32.69[1][2] | kJ/mol | Joback Method |
| Normal Boiling Point | 383.28[1][2] | K | Joback Method |
| Normal Melting Point | 173.08[1][2] | K | Joback Method |
| Critical Temperature | 558.73[1][2] | K | Joback Method |
| Critical Pressure | 2793.56[1][2] | kPa | Joback Method |
| Critical Volume | 0.445 | m ³ /kmol | Joback Method |
| McGowan's Characteristic Volume | 114.980[1] | ml/mol | McGowan Method |
| Octanol/Water Partition Coefficient (logP) | 2.919[1][2] | - | Crippen Method |
| Water Solubility (log10WS) | -2.88[1][2] | mol/l | Crippen Method |

Table 2: Ideal Gas Heat Capacity of 1,3-Octadiene (Temperature Dependent)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |
|-----------------|-----------------------------------|---------------|
| 383.28 | 203.47[1][2] | Joback Method |
| 412.52 | 215.81[1][2] | Joback Method |
| 441.76 | 227.59[1][2] | Joback Method |
| 471.01 | 238.82[1][2] | Joback Method |
| 500.25 | 249.52[1][2] | Joback Method |
| 529.49 | 259.71[1][2] | Joback Method |
| 558.73 | 269.43[1][2] | Joback Method |

Methodologies for Property Estimation

The quantitative data presented in this guide are predominantly derived from group contribution methods, which are computational techniques used to predict thermodynamic and physical properties of compounds based on their molecular structure.

The Joback Method

The Joback method is a widely used group contribution method for the estimation of various properties of pure organic compounds.[3] It is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[3]

Experimental Protocol (Conceptual):

While specific experimental protocols for **1,3-octadiene** are not readily available, a general workflow for applying the Joback method is as follows:

- **Molecular Structure Decomposition:** The chemical structure of **1,3-octadiene** is broken down into its constituent functional groups as defined by the Joback method. For **1,3-octadiene** ($\text{CH}_2=\text{CH}-\text{CH}=\text{CH}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$), the groups would be:
 - 2 x $=\text{CH}_2$

- 2 x =CH-
- 3 x -CH₂-
- 1 x -CH₃
- **Group Contribution Summation:** The contributions for each property (e.g., enthalpy of formation, critical temperature) are retrieved from a standardized table of group contributions. The total value for the property is calculated by summing the contributions of all groups present in the molecule.
- **Property Calculation:** Specific formulas, which may include the summed group contributions and other molecular parameters like the number of atoms, are used to calculate the final property value.



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Joback Method Workflow

Other Estimation Methods

- **Crippen Method:** This atom-based method is used to predict the octanol-water partition coefficient (logP) and water solubility (logS) by summing the contributions of individual atoms classified by their chemical environment.
- **McGowan Method:** This method calculates the characteristic volume of a molecule based on the summation of atomic volumes and a correction factor for the number of bonds.[4]

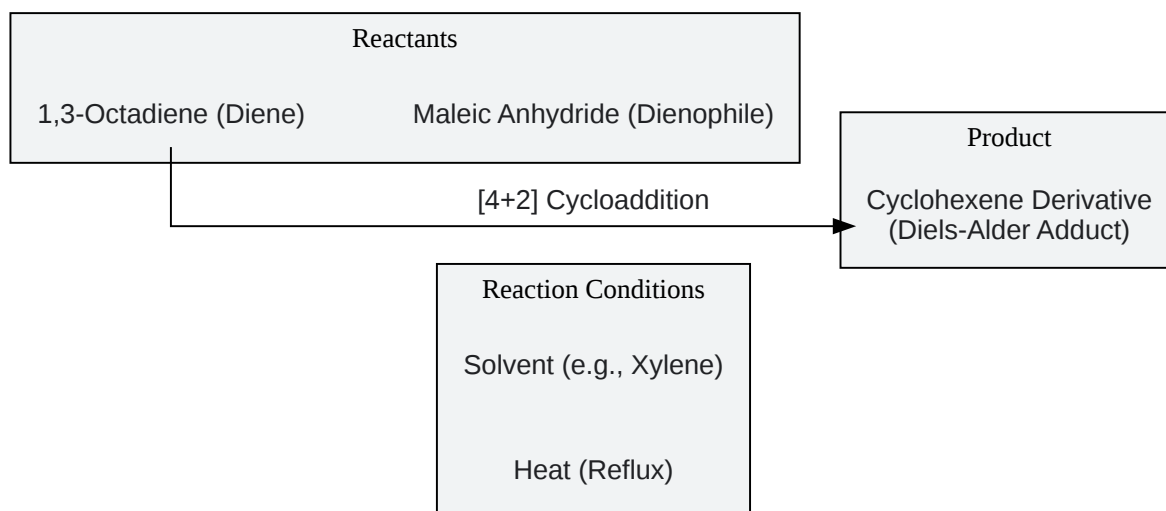
Chemical Reactivity: The Diels-Alder Reaction

1,3-Octadiene, as a conjugated diene, readily participates in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings.[5] In this [4+2] cycloaddition reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene derivative.

Experimental Protocol (General for Diels-Alder Reaction):

A general procedure for reacting a 1,3-diene like **1,3-octadiene** with a dienophile such as maleic anhydride is as follows:

- **Reactant Preparation:** The diene (**1,3-octadiene**) and the dienophile (e.g., maleic anhydride) are dissolved in a suitable high-boiling point solvent, such as xylene or toluene, in a round-bottom flask.^[6]
- **Reaction Setup:** A reflux condenser is attached to the flask to prevent the loss of volatile reactants and solvent during heating.^[6]
- **Heating:** The reaction mixture is heated to reflux to provide the necessary activation energy for the cycloaddition to occur.^[6] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
- **Product Isolation and Purification:** After the reaction is complete, the mixture is cooled, and the product is isolated, often through crystallization. The crude product is then purified by recrystallization to obtain the pure Diels-Alder adduct.



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Diels-Alder Reaction of **1,3-Octadiene**

Potential Biological Relevance

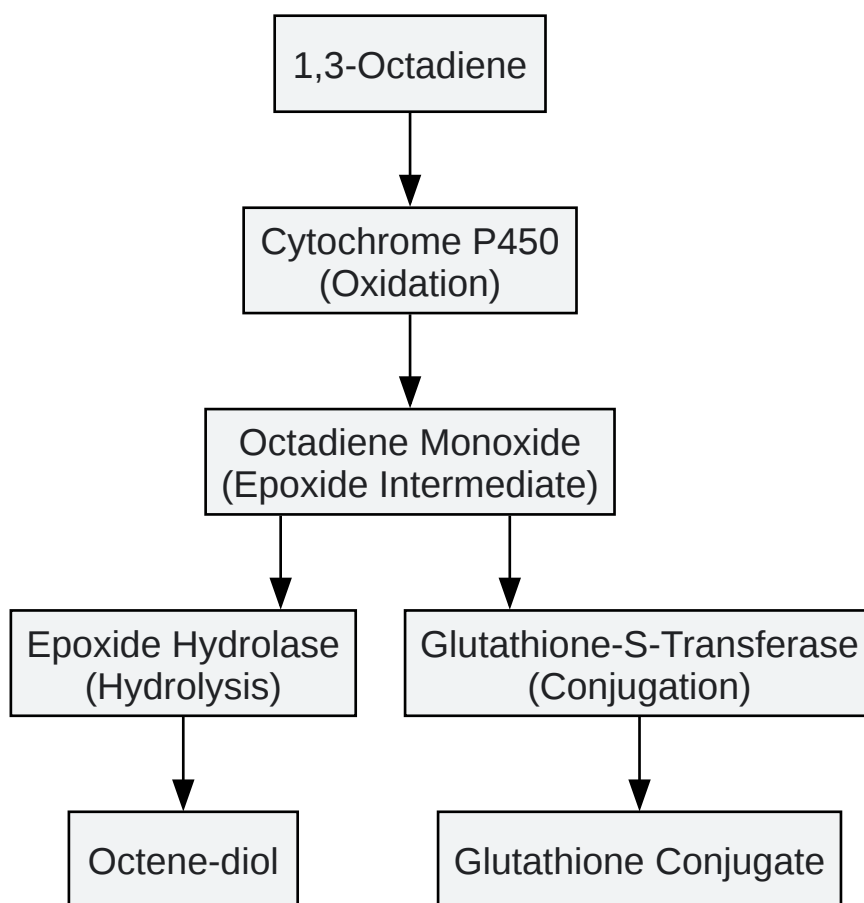
While specific signaling pathways directly involving **1,3-octadiene** are not well-documented, its structural similarity to other biologically active dienes, such as 1,3-butadiene, suggests potential metabolic pathways and biological effects.

Predicted Metabolic Pathway

The metabolism of 1,3-butadiene is known to proceed via oxidation by cytochrome P450 enzymes to form reactive epoxides, which are subsequently hydrolyzed or conjugated with glutathione.^{[7][8]} A similar pathway can be predicted for **1,3-octadiene**.

Experimental Protocol (General for in vitro Metabolism Studies):

- **Microsome Preparation:** Liver microsomes, which contain cytochrome P450 enzymes, are isolated from a relevant species (e.g., rat, human).
- **Incubation:** **1,3-Octadiene** is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for P450 activity) and other buffer components at a controlled temperature (e.g., 37°C).
- **Metabolite Extraction:** After a set incubation time, the reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.
- **Metabolite Identification:** The extracted metabolites are analyzed and identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).



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Predicted Metabolic Pathway of **1,3-Octadiene**

Interaction with Reactive Oxygen Species

Conjugated dienes have been studied for their ability to quench triplet carbonyls, which are reactive species formed during oxidative stress in biological systems. This suggests a potential role for **1,3-octadiene** in modulating oxidative processes.

Conclusion

This technical guide provides a summary of the currently available thermodynamic data for **1,3-octadiene**, the majority of which is based on established computational estimation methods. While detailed experimental protocols for this specific compound are not widely published, the general methodologies for property estimation, chemical synthesis via Diels-Alder reactions, and in vitro metabolism studies have been outlined. The provided diagrams illustrate the key workflows and pathways discussed. Further experimental validation of the predicted

thermodynamic properties and elucidation of the specific biological roles of **1,3-octadiene** are areas for future research.

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